Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 4-position and a 1-chloroethyl group at the 2-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-chloroacetophenone with diethyl oxalate in the presence of a base can lead to the formation of the oxazole ring. The resulting intermediate can then be esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while oxidation may result in the formation of a carboxylic acid or ketone.
Scientific Research Applications
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of oxazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Chloroethyl chloroformate: Similar in structure but lacks the oxazole ring.
Methyl chloroformate: Contains a methyl ester group but does not have the 1-chloroethyl or oxazole moieties.
2-Chloroethyl methyl ether: Similar chloroethyl group but different functional groups and ring structure.
Uniqueness
Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the 1-chloroethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The oxazole ring provides stability and a platform for further functionalization, while the 1-chloroethyl group allows for targeted chemical modifications.
Properties
IUPAC Name |
methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMAPYWURFOIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192917 | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044871-06-7 | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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